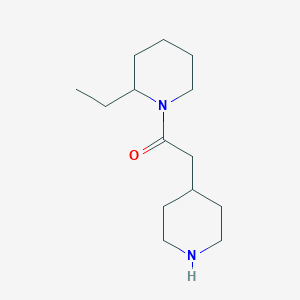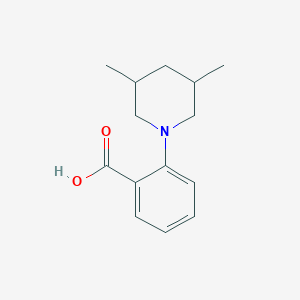
1-(2-Ethylpiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Descripción general
Descripción
1-(2-Ethylpiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one, also known as 2-ethyl-2-piperidinepropanone, is an organic compound used in various scientific research applications. It is a colorless solid that is highly soluble in water and has a boiling point of approximately 145°C. This compound is used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as an intermediate in the synthesis of pharmaceuticals, and as a precursor for the synthesis of natural products. Additionally, it has been used in the synthesis of other organic compounds and in the development of new materials.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
A study detailed the synthesis of building-blocks for pyridine/piperidine-decorated crown ethers, showcasing methods for creating functionalized crown ethers, which are crucial in host-guest chemistry and molecular recognition. This research lays the foundation for the development of new materials and catalysts (Nawrozkij et al., 2014).
Another research effort focused on the synthesis of hyperbranched polymers with perfect branching from piperidine-4-one derivatives, highlighting the potential of these materials in various industrial applications due to their unique structural properties (Sinananwanich et al., 2009).
Medicinal Chemistry and Pharmacology
- Piperidin-4-ylethane derivatives were synthesized and studied for their antiarrhythmic activity, with one compound advancing to clinical trials as a potential class III antiarrhythmic drug. This demonstrates the compound's relevance in the development of new therapeutics (Glushkov et al., 2011).
Materials Science and Engineering
- Research into cadmium(II) Schiff base complexes for corrosion inhibition on mild steel indicates that these compounds, including those derived from piperidine analogues, exhibit promising properties for protecting industrial materials against corrosion, linking coordination chemistry with materials science (Das et al., 2017).
Molecular and Structural Chemistry
- The crystal structure analysis of adducts involving piperidine derivatives provides insight into the molecular interactions and structural characteristics of these compounds, contributing to the understanding of their chemical behavior and potential applications in designing molecular assemblies (Revathi et al., 2015).
Propiedades
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-2-piperidin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-2-13-5-3-4-10-16(13)14(17)11-12-6-8-15-9-7-12/h12-13,15H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBNNAMUEBOZKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1-{[(3,4-Dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)dimethylamine](/img/structure/B1461448.png)
amine](/img/structure/B1461450.png)


![2-Methyl-3-[2-(morpholin-4-yl)ethoxy]phenol](/img/structure/B1461454.png)
![N-[2-(4-fluorophenyl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B1461456.png)
![{1-[(3,4-Dichlorophenyl)methyl]-4-piperidyl}methylamine](/img/structure/B1461460.png)
![2-[(4-Fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1461462.png)



